molecular formula C12H19NO2 B13060475 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione

2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione

Cat. No.: B13060475
M. Wt: 209.28 g/mol
InChI Key: SCEBHFOCRNFOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione is a compound that features a piperidine ring substituted with a methyl group at the 6-position and a cyclohexane-1,3-dione moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 6-methylpiperidine derivative with a cyclohexane-1,3-dione precursor in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(6-methylpiperidin-2-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C12H19NO2/c1-8-4-2-5-9(13-8)12-10(14)6-3-7-11(12)15/h8-9,12-13H,2-7H2,1H3

InChI Key

SCEBHFOCRNFOPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2C(=O)CCCC2=O

Origin of Product

United States

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